4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound classified as a condensed O,N-heterocycle. This compound features a chromene moiety fused with an oxazine ring, which contributes to its unique pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a dopamine D3 receptor agonist, which may have implications in treating various neurological disorders.
This compound can be sourced from various synthetic routes involving the modification of flavanones or related structures. Its classification falls under the category of heterocyclic compounds, specifically those containing both oxygen and nitrogen atoms in the ring structure. The molecular formula for 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is with a molecular weight of approximately 249.310 g/mol .
The synthesis of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol typically involves several key steps:
The molecular structure of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol consists of a fused chromene and oxazine system. Key structural features include:
The compound exhibits stereochemistry at specific positions (e.g., 4a and 10b), which can influence its biological activity .
The chemical reactivity of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol can be explored through various reactions:
The mechanism of action for 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves binding to dopamine D3 receptors in the brain. Upon binding:
Research indicates that compounds with similar structures exhibit varying degrees of selectivity for dopamine receptor subtypes (D2 vs D3), which is essential for minimizing side effects associated with broader receptor activation .
Key physical properties of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of functional groups like hydroxyls and nitrogen-containing rings .
The primary applications of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol are found in medicinal chemistry:
The benzopyrano-oxazine core embodies a privileged scaffold in neuropharmacology, defined by its:
Table 1: Structural Classification of Neuroactive Benzopyrano-Oxazines
Core Structure | Ring Saturation | Characteristic Substitutions | Biological Targets |
---|---|---|---|
Chromeno[4,3-b][1,4]oxazine | 3,4,4a,10b-Tetrahydro | C4-Alkyl (propyl); C9-OH | Dopamine D2/D3 receptors |
Benzoxazine | Aromatic/Dihydro | C2-Carbonyl; N-Alkyl | GABA_A receptors; σ sites |
Furo[2,3-f]chromenooxazine | Fully unsaturated | C8-Methoxy; C10-methyl | Serotonin transporters |
Structural Diagram:
O (Oxazine) / \ O-CH N-R1 | | | C4a - C10b (Chirality center) | | HO-C9 C4-Propyl (Phenolic OH)
This molecular architecture aligns with key neuropharmacophoric requirements:
Comparative analysis with classical neuroactive alkaloids reveals distinct advantages:
The evolution of dopaminergic ligands progressed through three generations, culminating in chromeno-oxazine derivatives:1. First-Generation Antipsychotics (1950s–1970s): Phenothiazines (chlorpromazine) and butyrophenones (haloperidol) established D2 antagonism as an antipsychotic strategy. Their limitations—extrapyramidal symptoms (EPS) and hyperprolactinemia—stemmed from unselective D2 blockade across striatal, pituitary, and cortical regions. Structural analysis reveals these promiscuous ligands possess:- Linear aryl-amine pharmacophores with rotatable bonds enabling multiple binding modes- High lipophilicity (clogP >4.5) causing σ1 and muscarinic off-target activity- Minimal subtype selectivity (D2 vs. D3/D4 affinity ratios <10) [3] [7]
Table 2: Evolution of Dopamine D2-like Receptor Ligands
Era | Representative Compound | Chemical Class | D2 Affinity (Ki, nM) | Selectivity Profile |
---|---|---|---|---|
1950–1970 | Haloperidol | Butyrophenone | 1.2 | D2/D3/D4 ≈ 1; σ1 active |
1980–2000 | Clozapine | Tricyclic dibenzodiazepine | 160 | D4 > 5-HT2A > D2 (D2/D4 ratio = 6.7) |
2000–2010 | L-741,626 | Pyrazinylpiperazine | 1.5 | D2/D3 ratio = 12; 5-HT2A inactive |
2010–Present | 4-Propyl-chromenooxazine | Fused chromeno-oxazine | 0.8 | D3/D2 ratio = 25; D4/D2 >100 |
Structure-activity relationship (SAR) studies underpinning this development identified:
The compound’s design incorporates insights from:
Ongoing Developments:Recent crystallographic data (D3-eticlopride complex, PDB: 3PBL) enables structure-based optimization of the chromeno-oxazine scaffold:
This trajectory exemplifies rational design transforming historical dopaminergic ligands into precisely targeted neurotherapeutics with minimized off-target effects.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1